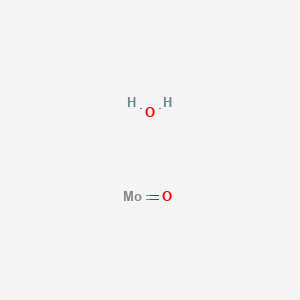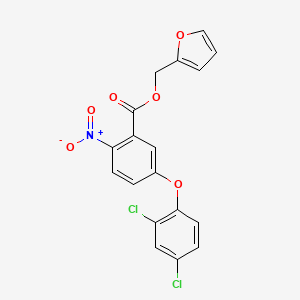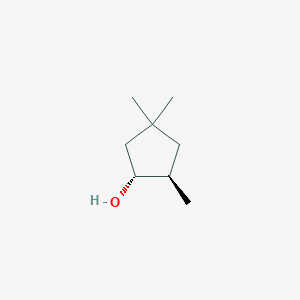
Oxomolybdenum--water (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxomolybdenum–water (1/1) is a compound that consists of oxomolybdenum species in an aqueous solution. Molybdenum is a transition metal known for its high melting point and ability to form stable compounds with various oxidation states.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxomolybdenum–water (1/1) can be synthesized through various methods, including the thermal decomposition of precursor oxalato complexes. For example, oxomolybdenum(VI) oxalates can be prepared by reacting molybdic acid with oxalic acid in the presence of potassium or ammonium oxalate. The resulting complexes are then thermally decomposed to yield oxomolybdenum species .
Industrial Production Methods
Industrial production of oxomolybdenum compounds often involves the use of molybdenum trioxide (MoO3) as a starting material. MoO3 can be reduced and reacted with various ligands to form oxomolybdenum species. The process typically involves high-temperature reactions and the use of specialized equipment to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxomolybdenum–water (1/1) undergoes several types of chemical reactions, including:
Oxidation: Oxomolybdenum species can participate in oxidation reactions, where they act as oxidizing agents.
Reduction: These species can also be reduced under specific conditions, leading to changes in their oxidation state.
Substitution: Ligand substitution reactions are common, where ligands coordinated to the molybdenum center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving oxomolybdenum species include hydrogen peroxide (H2O2), which is often used as an oxidizing agent. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .
Major Products
Major products formed from reactions involving oxomolybdenum species include various oxides and hydroxides of molybdenum, as well as complex molybdenum compounds with different ligands. These products can have diverse applications depending on their chemical structure and properties .
Applications De Recherche Scientifique
Oxomolybdenum–water (1/1) has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of oxomolybdenum–water (1/1) involves its ability to participate in redox reactions. The molybdenum center can undergo changes in its oxidation state, facilitating the transfer of electrons and oxygen atoms in various chemical processes. This redox activity is crucial for its catalytic properties and its role in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxomolybdenum–water (1/1) include:
Molybdenum trioxide (MoO3): A common starting material for the synthesis of oxomolybdenum species.
Molybdenum hexacarbonyl (Mo(CO)6): Another molybdenum compound with distinct chemical properties and applications.
Molybdenum oxalates: Compounds that can be thermally decomposed to yield oxomolybdenum species.
Uniqueness
Oxomolybdenum–water (1/1) is unique due to its aqueous nature and the specific coordination environment of the molybdenum center. This compound’s ability to participate in a wide range of chemical reactions and its versatility in various applications make it a valuable subject of study in both academic and industrial research .
Propriétés
Numéro CAS |
58516-61-3 |
|---|---|
Formule moléculaire |
H2MoO2 |
Poids moléculaire |
129.96 g/mol |
Nom IUPAC |
oxomolybdenum;hydrate |
InChI |
InChI=1S/Mo.H2O.O/h;1H2; |
Clé InChI |
ARSBTACOLNKTQC-UHFFFAOYSA-N |
SMILES canonique |
O.O=[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)
![4-{(E)-[4-(2,4-Dichlorophenoxy)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B14607187.png)



![Diethyl 2-acetyl-2-[4-(acetyloxy)non-1-yn-1-yl]nonanedioate](/img/structure/B14607225.png)
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)

![Propyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate](/img/structure/B14607239.png)
![7-Methyl-2,6-diphenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B14607244.png)

![3H-Pyrrolo[1,2-a]indol-3-one, 1-methyl-9-phenyl-](/img/structure/B14607263.png)
